molecular formula C9H14N2O2 B1243553 1-(3-Aminopropyl)-2-methyl-3-hydroxypyridin-4(1H)-one

1-(3-Aminopropyl)-2-methyl-3-hydroxypyridin-4(1H)-one

Cat. No.: B1243553
M. Wt: 182.22 g/mol
InChI Key: OHQBDOJVNMHDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopropyl)-2-methyl-3-hydroxypyridin-4(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-(3-aminopropyl)-3-hydroxy-2-methylpyridin-4-one

InChI

InChI=1S/C9H14N2O2/c1-7-9(13)8(12)3-6-11(7)5-2-4-10/h3,6,13H,2,4-5,10H2,1H3

InChI Key

OHQBDOJVNMHDGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CCCN)O

Synonyms

1-(3'-aminopropyl)-3-hydroxy-2-methyl-4-pyridinone
1-(3'-aminopropyl)HMP

Origin of Product

United States

Synthesis routes and methods

Procedure details

The chelator 2-methyl-N-(3′-aminopropyl)-3-hydroxyl-4-pyridinone (MAHP) was synthesized using a modification of a procedure known in the art. In brief, 3-hydroxyl-2-methyl-4-pyranone (44.4 g, 0.352 mol) and benzyl chloride (51 g, 0.403 mol) were mixed in a solution of water (50 ml) and methanol (400 ml) in the presence of NaOH (15 g). The mixture was refluxed for 6 h with magnetic stirring. After removing methanol under vacuum, 70 ml of water were added and 3-benzyloxy-2-methyl-4-pyranone was extracted 3 times with 60 ml portions of methylene chloride. The combined methylene chloride was washed with 5% NaOH aqueous solution (50 ml), followed by water (50 ml) and dried over MgSO4. The product was obtained after evaporation of the solvent under vacuum (94% yield). The product (4.41 g, 0.019 mol) was then reacted with 1,3-diaminopropane (1.15 g, 0.019 mol) in aqueous ethanol solution (30 ml water and 20 ml ethanol) at room temperature. After one week, solvents and residual diamine were evaporated under vacuum and the residue was dissolved in chloroform, washed 3 times with water and dried using Na2SO4. After removing the chloroform, methanol was added and the pH adjusted to 1 with HCl. The 1-(3′-aminopropyl)-3-benzyloxy-2-methyl-4-pyridinone was precipitated as dihydrochloride salt and collected by filtration. The pure product was obtained by crystallization from methanol and ether (yield: 80%) and the product (2 g, 0.0058 mol) further reacted with BBr3 (30 ml, 1.0 M solution of CH2Cl2) in 120 ml of CH2Cl2. The mixture was stirred overnight at room temperature under a nitrogen atmosphere. Then, 160 ml of water was added and stirring was continued for an additional 4 h. The aqueous phase containing the MAHP was separated and evaporated under vacuum. The crude MAHP was purified through crystallization twice using ethanol and ether (96% yield). Pure MAHP was identified by 1H-NMR and elemental analysis. 1H-NMR (DMSO-d6): 8.214 (1H, d, H-6), 7.104 (1H, d, H-5), 4.407 (2H, t, 1′-position propylenic CH2), 2.866 (2H, m, 3′-position propylenic CH2), 2.516 (3H, s, 2-position CH3), 2.021 (2H, m, 2′-position propylenic CH3).
Quantity
44.4 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
4.41 g
Type
reactant
Reaction Step Two
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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